2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various research fields.
Mechanism of Action
Target of Action
The primary target of 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate in bacteria, making it a key target for antibacterial drugs .
Mode of Action
The compound inhibits dihydropteroate synthetase by mimicking the natural substrate, para-aminobenzoic acid (PABA) . The structural similarity between sulfonamides and PABA allows the compound to bind to the enzyme and block its activity, thereby inhibiting the production of folate .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway . This leads to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleic acids. As a result, bacterial DNA synthesis is inhibited, preventing cell division and growth .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of bacterial DNA synthesis by this compound leads to the cessation of bacterial growth and replication . This makes it an effective antibacterial agent, particularly against bacteria that rely on folate synthesis for growth and survival .
Action Environment
The action of sulfonamides can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding to the enzyme, reducing its efficacy . Additionally, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of p-toluidine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-toluidine+2-fluorobenzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation: The methyl group on the p-tolyl ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
p-toluic acid.Reduction: this compound can be reduced to 2-fluoro-N-(p-tolyl)benzenamine.
Scientific Research Applications
2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(p-tolyl)benzenesulfonamide: Lacks the fluorine atom, which can result in different chemical and biological properties.
2-fluoro-N-(phenyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the p-tolyl group. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-fluoro-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-10-6-8-11(9-7-10)15-18(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCCZIHEYGEEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.